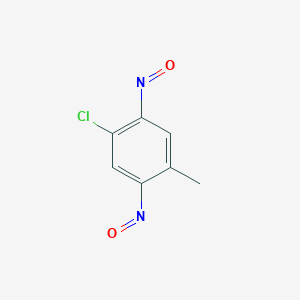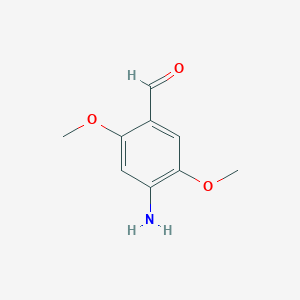
4-Amino-2,5-dimethoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2,5-dimethoxybenzaldehyde: is an organic compound with the molecular formula C9H11NO3. It is a derivative of benzaldehyde, featuring an amino group at the 4-position and two methoxy groups at the 2- and 5-positions on the benzene ring. This compound is of interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various chemical products.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,5-dimethoxybenzaldehyde typically involves the following steps:
Nitration of 2,5-dimethoxytoluene: The starting material, 2,5-dimethoxytoluene, undergoes nitration to introduce a nitro group at the 4-position.
Reduction of the Nitro Group: The nitro group is then reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Oxidation of the Methyl Group: The methyl group is oxidized to an aldehyde group using oxidizing agents like chromium trioxide or potassium permanganate.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes and the use of more efficient catalysts to enhance yield and reduce production costs. The choice of solvents, temperature control, and purification methods are optimized to ensure high purity and scalability.
化学反応の分析
Types of Reactions: 4-Amino-2,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like Schiff bases when reacted with aldehydes or ketones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Aldehydes or ketones in the presence of an acid catalyst.
Major Products:
Oxidation: 4-Amino-2,5-dimethoxybenzoic acid.
Reduction: 4-Amino-2,5-dimethoxybenzyl alcohol.
Substitution: Schiff bases and other derivatives.
科学的研究の応用
4-Amino-2,5-dimethoxybenzaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a building block for bioactive compounds.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-Amino-2,5-dimethoxybenzaldehyde involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by forming covalent bonds with active site residues, thereby blocking substrate access.
Receptor Binding: It may bind to certain receptors, modulating their activity and influencing cellular signaling pathways.
Redox Reactions: The compound can participate in redox reactions, affecting cellular redox homeostasis and oxidative stress responses.
類似化合物との比較
2,5-Dimethoxybenzaldehyde: Lacks the amino group at the 4-position.
4-Amino-3,5-dimethoxybenzaldehyde: Has methoxy groups at different positions on the benzene ring.
4-Amino-2,5-dimethoxybenzoic acid: The aldehyde group is oxidized to a carboxylic acid.
Uniqueness: 4-Amino-2,5-dimethoxybenzaldehyde is unique due to the presence of both amino and methoxy groups on the benzene ring, which imparts distinct reactivity and potential for diverse chemical transformations. Its structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry and drug development.
特性
CAS番号 |
161039-59-4 |
|---|---|
分子式 |
C9H11NO3 |
分子量 |
181.19 g/mol |
IUPAC名 |
4-amino-2,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C9H11NO3/c1-12-8-4-7(10)9(13-2)3-6(8)5-11/h3-5H,10H2,1-2H3 |
InChIキー |
IQSSYDHWCFYQRU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1C=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


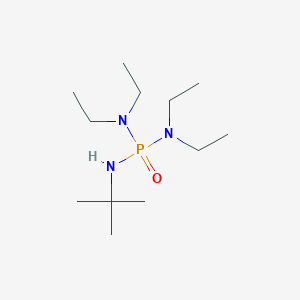
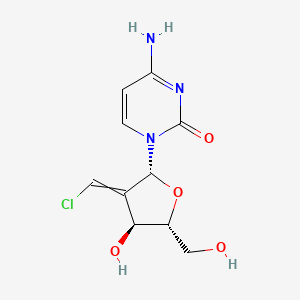
![2,2'-([2,2'-Bithiophene]-5,5'-diyl)bis(5-phenyl-1H-pyrrole)](/img/structure/B14263601.png)
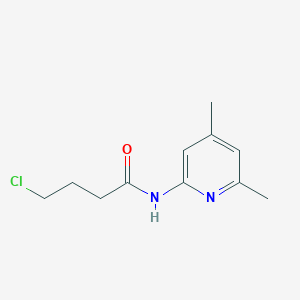
![2,2'-[(2-Oxocyclopentane-1,3-diyl)bis(methylene)]di(cyclohexan-1-one)](/img/structure/B14263624.png)
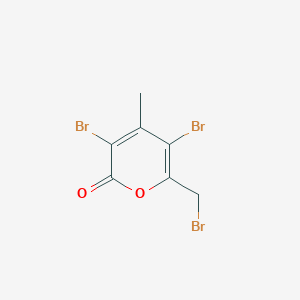
![4-[(Morpholin-4-yl)sulfanyl]aniline](/img/structure/B14263634.png)

![N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}glycine](/img/structure/B14263639.png)



![4-Amino-6-methyl-2-(methylsulfanyl)-7H-pyrimido[4,5-b][1,4]oxazin-7-one](/img/structure/B14263658.png)
